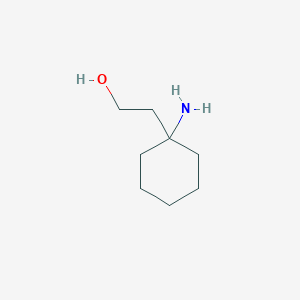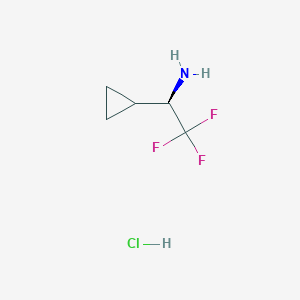
4,6-Dichloro-2-cyclopropyl-5-fluoropyrimidine
Overview
Description
4,6-Dichloro-2-cyclopropyl-5-fluoropyrimidine is a chemical compound with the CAS Number: 617716-22-0 . It has a molecular weight of 207.03 . The IUPAC name for this compound is 4,6-dichloro-2-cyclopropyl-5-fluoropyrimidine .
Molecular Structure Analysis
The InChI code for 4,6-Dichloro-2-cyclopropyl-5-fluoropyrimidine is 1S/C7H5Cl2FN2/c8-5-4(10)6(9)12-7(11-5)3-1-2-3/h3H,1-2H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
4,6-Dichloro-2-cyclopropyl-5-fluoropyrimidine has a molecular weight of 207.03 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Kinase Inhibitors Development
Fluoropyrimidines, including compounds with chloro and fluoro substitutions on the pyrimidine ring, are critical in the development of kinase inhibitors. These compounds serve as the foundational structures for synthesizing novel molecules with potential anticancer activity. The design and synthesis of these molecules involve regioselective substitutions that allow for the creation of compounds with significant biological activity against various cancer types. Such research efforts contribute to the ongoing discovery of new therapeutic options for cancer treatment, highlighting the importance of fluoropyrimidines in medicinal chemistry (Wada et al., 2012).
Anticancer Drug Synthesis
The synthesis and process research surrounding derivatives of fluoropyrimidines, including those with specific substitutions like 4,6-dichloro-2-methylpyrimidine, underline the compound's role as an intermediate in the production of anticancer drugs such as dasatinib. Optimizing the synthesis conditions for these intermediates is crucial for developing efficient and scalable production methods for anticancer therapies, demonstrating the compound's utility in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Novel Synthesis Approaches
Research on fluoropyrimidine derivatives also encompasses novel synthesis approaches aimed at enhancing the efficiency and selectivity of chemical reactions to produce compounds with potential biological activity. These studies focus on developing practical methodologies under mild conditions to yield fluoropyrimidines that can serve as versatile building blocks in drug discovery and development (Fangran Liu et al., 2019).
properties
IUPAC Name |
4,6-dichloro-2-cyclopropyl-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FN2/c8-5-4(10)6(9)12-7(11-5)3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEYDOPVUWBPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C(=N2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B1442522.png)












